1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a hydroxycarboxylic acid group
Mechanism of Action
Target of Action
Bromophenyl compounds have been associated with suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of organoboron reagents with a transition metal catalyst, leading to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring, followed by the introduction of the bromophenyl and hydroxycarboxylic acid groups. One common method involves the cycloaddition reaction of a suitable diene with a bromophenyl-substituted alkene, followed by hydrolysis and oxidation steps to introduce the hydroxycarboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of phenyl-substituted cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(3-Methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.
1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHZTSYYWDQBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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